N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves the reaction of furan-2-carbonyl chloride with 4-(3-propoxybenzamido)aniline in the presence of a base such as triethylamine (Et3N). The reaction is carried out under controlled conditions to ensure high yields and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the body. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[4-(3-PROPOXYBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can be compared with other furan derivatives, such as:
N-(4-bromophenyl)furan-2-carboxamide: Known for its antibacterial activity.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A psychoactive substance with different pharmacological properties.
Properties
IUPAC Name |
N-[4-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-12-26-18-6-3-5-15(14-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-13-27-19/h3-11,13-14H,2,12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFDNYUCMEEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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